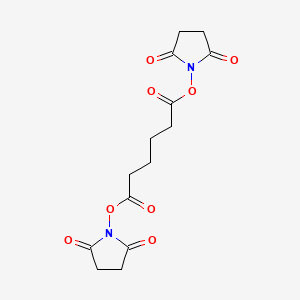

Di(N-succinimidyl) adipate

Descripción general

Descripción

La Porokeratosis Actínica Superficial Diseminada (DSAP) es una afección cutánea crónica que se caracteriza por múltiples parches pequeños y escamosos en áreas de la piel expuestas al sol. Es un trastorno de queratinización heredado que causa parches secos discretos, principalmente en los brazos y las piernas .

Métodos De Preparación

DSAP no es un compuesto químico, por lo que no tiene rutas de síntesis o métodos de producción industrial. En cambio, es una condición genética causada por mutaciones en los genes de la vía del mevalonato, como MVD, MVK, FDPS, PMVK y SART3 .

Análisis De Reacciones Químicas

Reaction Mechanism with Primary Amines

DSA reacts with primary amines (e.g., ε-amino groups of lysine residues or N-termini of proteins) under neutral to slightly basic conditions (pH 7–9). The NHS ester groups undergo nucleophilic attack by amines, forming stable amide bonds while releasing N-hydroxysuccinimide (NHS) as a byproduct . The general reaction is:

Key Features :

-

Specificity : Targets solvent-accessible lysines and terminal amines .

-

Efficiency : Reactions typically complete within 1–2 hours at room temperature .

-

Solubility : DSA is soluble in polar aprotic solvents like DMSO (68 mg/mL) but insoluble in water or ethanol .

Hydrolysis and Stability

NHS esters in DSA are susceptible to hydrolysis, particularly under acidic or alkaline conditions, which reduces cross-linking efficiency. Hydrolysis yields adipic acid and NHS, rendering the compound inactive :

Stability Considerations :

-

pH Sensitivity : Optimal reactivity occurs at pH 7–9; hydrolysis accelerates below pH 6 or above pH 9 .

-

Storage : Stable at -20°C for long-term storage but degrades rapidly in aqueous buffers .

Cryo-Electron Microscopy (Cryo-EM)

DSA stabilizes protein complexes for high-resolution structural studies. For example, it was used to cross-link the Trypanosoma brucei ISG65 protein with human complement factor C3b, enabling cryo-EM visualization of their interaction .

PROTAC Development

As a linker in proteolysis-targeting chimeras (PROTACs), DSA connects target-binding ligands to E3 ubiquitin ligase recruiters, facilitating targeted protein degradation .

Protein Interaction Mapping

DSA’s 11.6 Å spacer arm (adipate backbone) provides flexibility for linking large protein complexes without steric hindrance .

Comparative Analysis of NHS Ester Cross-Linkers

The table below contrasts DSA with structurally similar cross-linkers:

| Cross-Linker | Spacer Arm Length (Å) | Reactive Groups | Common Applications |

|---|---|---|---|

| DSA | 11.6 | NHS esters | Cryo-EM, PROTACs |

| DSS | 6.4 | NHS esters | Protein oligomerization |

| DSG | 7.7 | NHS esters | Cell surface labeling |

Advantages of DSA :

Reaction Optimization Parameters

Optimal conditions for DSA-mediated cross-linking:

| Parameter | Optimal Range |

|---|---|

| pH | 7.0–9.0 |

| Temperature | 20–25°C (ambient) |

| Buffer | Phosphate-buffered saline (PBS) |

| Molar Ratio | 10–20:1 (cross-linker:protein) |

Research Case Studies

-

ISG65-C3b Complex Stabilization :

-

DSA cross-linking enabled isolation of a stable ISG65-C3b complex for cryo-EM, revealing binding interfaces critical for immune evasion in Trypanosoma brucei.

-

Hemolytic assays confirmed ISG65’s role in inhibiting complement-mediated lysis.

-

-

-

DSA-linked PROTACs demonstrated efficacy in degrading target proteins via the ubiquitin-proteasome system, highlighting its utility in therapeutic development.

-

Limitations and Mitigation Strategies

-

Hydrolysis Sensitivity : Preclude prolonged incubation in aqueous buffers; use fresh DMSO stocks .

-

Non-Specific Binding : Optimize molar ratios to minimize over-conjugation .

DSA’s versatility in cross-linking applications stems from its well-characterized reactivity and adaptability to diverse experimental needs. Ongoing research continues to explore its role in advanced structural biology and targeted drug delivery systems.

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Di(N-succinimidyl) adipate has a molecular formula of and a molecular weight of 340.28 g/mol. It features two N-hydroxysuccinimide (NHS) ester groups that react with primary amines, primarily found in lysine residues and the N-termini of proteins. The reaction results in the formation of stable amide bonds, facilitating the covalent linking of biomolecules.

The general reaction can be summarized as follows:Here, R represents the biomolecule containing the primary amine group. This property is particularly valuable for stabilizing protein complexes and studying protein-protein interactions.

Protein-Protein Interaction Studies

This compound is widely used in research focusing on protein interactions. By covalently linking proteins, researchers can stabilize complexes that are otherwise transient. This stabilization is crucial for understanding dynamic biological processes and mapping interaction networks.

Case Study: PROTAC Development

In the context of Proteolysis-Targeting Chimeras (PROTACs), DSA serves as a linker molecule connecting a ligand to a warhead that degrades a target protein. This application highlights DSA's role in targeted therapeutic strategies, enabling the selective degradation of proteins involved in various diseases.

Vaccine Development

DSA has been employed in the development of conjugate vaccines, where it acts as a cross-linker between oligosaccharides and carrier proteins. This method enhances the immunogenicity of vaccines by improving the presentation of antigens to the immune system.

Case Study: Oligosaccharide Conjugates

In one study, DSA was used to conjugate tetrasaccharides to CRM197, a detoxified diphtheria toxin used as a carrier protein. The conjugation was confirmed through techniques such as SDS-PAGE and MALDI-TOF mass spectrometry, demonstrating that multiple oligosaccharide haptens were successfully attached to each CRM197 molecule . This approach is critical for developing effective glycoconjugate vaccines against various pathogens.

Antiviral Applications

Recent studies have explored DSA's potential in antiviral therapy. For instance, a synthetic multivalent conjugate was developed by attaching triazolylsialosides to bovine serum albumin using DSA. This conjugate exhibited potent antiviral activity against influenza virus strains without cytotoxicity at high concentrations . The ability to enhance antiviral efficacy through targeted delivery underscores DSA's versatility in therapeutic applications.

Bioconjugation Techniques

Bioconjugation using DSA allows for the modification of biomolecules for various applications, including drug delivery systems and diagnostic tools. The compound's high reactivity with primary amines makes it suitable for labeling proteins and other biomolecules, enhancing their detection in biochemical assays.

Comparison with Other Cross-Linkers

| Cross-Linker Name | Structure Features | Unique Applications |

|---|---|---|

| Di(Succinimidyl) Glutarate | Shorter aliphatic chain | Suitable for smaller protein complexes |

| This compound | Longer aliphatic chain | Better stabilization for larger complexes |

| Disuccinimidyl Suberate | Intermediate chain length | Versatile applications in various bioconjugations |

Mecanismo De Acción

El mecanismo exacto de DSAP no se comprende completamente, pero se cree que es el resultado de una expansión anormal de los queratinocitos epidérmicos. La condición está relacionada con múltiples etiologías, incluyendo la exposición a la luz ultravioleta, estados inflamatorios, inmunosupresión, malignidad, trauma friccional menor repetido y genética . Las estatinas tópicas, como la lovastatina, pueden ejercer su efecto terapéutico al inhibir la β-hidroxi-β-metilglutaril-CoA (HMG-CoA) reductasa en la vía del mevalonato, bloqueando la acumulación de metabolitos intermedios tóxicos y reduciendo la respuesta inmune local hiperactiva .

Comparación Con Compuestos Similares

DSAP es uno de varios tipos de porokeratosis, un grupo de dermatosis adquiridas o hereditarias caracterizadas por placas lineales o anulares con un borde queratósico. Otros tipos de porokeratosis incluyen:

- Porokeratosis de Mibelli (PM)

- Porokeratosis palmaris et plantaris disseminata (PPPD)

- Porokeratosis lineal

- Porokeratosis punctata

- Porokeratosis eccrina ostial y nevo del conducto dérmico

Cada tipo de porokeratosis tiene características clínicas distintas y puede requerir enfoques de tratamiento diferentes. DSAP es única en su presentación en áreas expuestas al sol y su asociación con mutaciones genéticas en la vía del mevalonato .

Actividad Biológica

Di(N-succinimidyl) adipate (DSAP), also known as disuccinimidyl adipate, is a homobifunctional cross-linker widely utilized in biochemical research. Its unique structure allows it to play a significant role in various biological applications, particularly in protein conjugation and the development of therapeutic agents. This article provides a comprehensive overview of the biological activity of DSAP, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of CHNO and a molecular weight of 298.34 g/mol. It features two N-hydroxysuccinimide (NHS) ester groups linked by an adipic acid backbone. This configuration enables it to react with primary amines found in proteins, facilitating the formation of stable amide bonds.

Key Properties:

- Reactivity: Rapidly reacts with primary amines at neutral to slightly basic pH (7-9).

- Covalent Bond Formation: Forms stable amide bonds upon reaction with amines.

- Cross-Linking Ability: Useful for stabilizing protein complexes and studying protein interactions.

The primary mechanism by which DSAP exerts its biological activity is through covalent bonding with proteins. The NHS ester groups react with the primary amines on lysine residues or the N-termini of proteins, resulting in the formation of covalent links that stabilize protein interactions.

Molecular Mechanism:

- Nucleophilic Attack: The primary amine attacks the NHS ester group, leading to the release of N-hydroxysuccinimide.

- Amide Bond Formation: A stable amide bond is formed between the DSAP and the protein.

This reaction is critical in applications such as PROTAC (Proteolysis-Targeting Chimeras) technology, where DSAP serves as a linker connecting targeting ligands to warheads that induce protein degradation.

1. Protein Conjugation

DSAP is extensively used for conjugating proteins to other biomolecules, enhancing their stability and functionality. For instance, it has been employed in vaccine development, where it conjugates polysaccharides to carrier proteins to elicit immune responses.

Case Study: Vaccine Development

- In a study involving CRM197 (a detoxified diphtheria toxin), DSAP was used to link synthetic oligosaccharides to the protein carrier. The resulting glycoconjugates were shown to elicit significant antibody responses, demonstrating the effectiveness of DSAP in vaccine formulations .

2. PROTAC Development

DSAP's role in PROTAC technology is noteworthy. By linking a ligand that targets a specific protein with a degradation warhead, DSAP facilitates selective degradation of target proteins through the ubiquitin-proteasome pathway.

Research Findings:

- Studies have shown that PROTACs utilizing DSAP effectively degrade target proteins, highlighting its potential in therapeutic applications against diseases like cancer .

Comparative Analysis with Other Cross-Linkers

| Property | This compound | Di(Succinimidyl) Glutarate | Di(Succinimidyl) Fumarate |

|---|---|---|---|

| Length of Spacer | Longer (adipic acid) | Shorter | Intermediate |

| Reactivity with Amines | High | Moderate | High |

| Applications | Protein conjugation, PROTAC | Protein structure analysis | Antibody-drug conjugates |

| Stability | Stable under physiological conditions | Less stable | Moderate |

This table illustrates how DSAP compares with other cross-linkers based on various properties and applications.

Propiedades

IUPAC Name |

bis(2,5-dioxopyrrolidin-1-yl) hexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O8/c17-9-5-6-10(18)15(9)23-13(21)3-1-2-4-14(22)24-16-11(19)7-8-12(16)20/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZZXZDMVRZJZST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCCCC(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00459630 | |

| Record name | Di(N-succinimidyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59156-70-6 | |

| Record name | Adipic acid bis(N-hydroxysuccinimide) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059156706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di(N-succinimidyl) adipate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00459630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ADIPIC ACID BIS(N-HYDROXYSUCCINIMIDE) ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W98WEU25G4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.